5-(3,4-Dichlorophenyl)isoxazole
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Overview
Description
5-(3,4-Dichlorophenyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(3,4-Dichlorophenyl)isoxazole can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes. This reaction typically requires a catalyst such as copper(I) chloride and is carried out under moderate conditions . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are often performed in the presence of a base such as sodium hydroxide and under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and alkynes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oxazoles, and other heterocyclic compounds. These products can have significant biological and chemical properties, making them valuable in research and industrial applications .
Scientific Research Applications
5-(3,4-Dichlorophenyl)isoxazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Agriculture: Isoxazole derivatives are used in the development of herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, which lacks the 3,4-dichlorophenyl group.
Oxazole: A similar five-membered heterocyclic compound with one oxygen and one nitrogen atom, but with different substitution patterns.
Thiazole: Another five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
5-(3,4-Dichlorophenyl)isoxazole is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOHHYCVNOHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NO2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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